molecular formula C16H23BrN4O3 B2891367 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2379970-36-0

3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No. B2891367
CAS RN: 2379970-36-0
M. Wt: 399.289
InChI Key: YDRPPEONQZDYQY-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. The compound is known for its unique structure and has been studied extensively to determine its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide involves its ability to inhibit certain enzymes and receptors. The compound has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is involved in the inflammatory response. The compound has also been shown to inhibit the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide are still being studied. However, studies have shown that the compound has anti-inflammatory effects and may have potential applications in the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide in lab experiments include its unique structure and potential applications in drug discovery research. The limitations of using the compound in lab experiments include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research involving 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Studies to determine the potential applications of the compound in the treatment of various diseases.
3. Studies to determine the mechanism of action of the compound and its effects on various enzymes and receptors.
4. Studies to determine the potential side effects of the compound and ways to mitigate these effects.
5. Studies to determine the optimal dosage and administration of the compound for various diseases.

Synthesis Methods

The synthesis of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide involves several steps. The first step involves the reaction of 5-bromo-2-chloropyrimidine with sodium methoxide to form 5-bromo-2-methoxypyrimidine. The second step involves the reaction of 5-bromo-2-methoxypyrimidine with 4-hydroxypiperidine to form 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(piperidin-4-yl)propanamide. The final step involves the reaction of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(piperidin-4-yl)propanamide with oxane-4-carboxylic acid to form 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide.

Scientific Research Applications

The compound 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide has potential applications in drug discovery research. The compound has been studied for its ability to inhibit certain enzymes and receptors that are involved in various diseases. The compound has also been studied for its potential to act as an anti-inflammatory agent.

properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O3/c17-13-8-18-15(19-9-13)24-11-12-2-1-5-21(10-12)16(22)20-14-3-6-23-7-4-14/h8-9,12,14H,1-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRPPEONQZDYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CCOCC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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